

Technical Support Center: Mitapivat in Non-Transfusion-Dependent Thalassemia Research

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Compound of Interest

Compound Name: Mitapivat Sulfate

Cat. No.: B609057

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This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Mitapivat in pre-clinical and clinical studies for non-transfusion-dependent (NTDT) α - and β -thalassemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mitapivat in the context of thalassemia?

Mitapivat is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] In red blood cells (RBCs), the PKR isoform of this enzyme is crucial for the final step of glycolysis, converting phosphoenolpyruvate to pyruvate while generating ATP.[2][3] Although individuals with thalassemia typically have wild-type PK, their RBCs experience increased oxidative stress and energy demands.[4] Mitapivat enhances the activity of the PKR enzyme, which is believed to increase ATP production and decrease levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2][3] This improved RBC energy metabolism is thought to enhance RBC health and function, reduce hemolysis, and improve anemia.[5][6]

Q2: What is the recommended starting dosage of Mitapivat in clinical studies for NTDT thalassemia?

In the Phase 2 and Phase 3 (ENERGIZE) clinical trials for NTDT thalassemia, the initial dosage of Mitapivat was 50 mg twice daily (BID) for the first six weeks, followed by a dose escalation to 100 mg BID.[7][8] The Phase 3 ENERGIZE study randomized patients to receive Mitapivat 100 mg BID or a placebo for 24 weeks.[9]

Q3: What are the primary efficacy endpoints to consider when designing a study with Mitapivat for NTDT thalassemia?

The primary endpoint in the Phase 3 ENERGIZE trial was a hemoglobin (Hb) response, defined as an increase of at least 1.0 g/dL in the average Hb concentration from week 12 through week 24 compared to baseline.^{[6][9]} Key secondary endpoints included the change from baseline in the Functional Assessment of Chronic Illness Therapy – Fatigue (FACIT-Fatigue) score and the change in average Hb concentration.^[9]

Q4: What are the most common adverse events associated with Mitapivat treatment in NTDT thalassemia patients?

The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials have been initial insomnia, headache, dizziness, and nausea.^{[4][6][7][10]} In the Phase 3 ENERGIZE study, the incidence of adverse events was similar between the Mitapivat and placebo groups.^[10]

Q5: Are there any specific safety monitoring requirements during Mitapivat treatment?

Yes, it is recommended to obtain liver function tests prior to initiating Mitapivat and then monthly for the first six months of treatment, and as clinically indicated thereafter.^[5] Treatment should be interrupted if clinically significant increases in liver tests are observed or if alanine aminotransferase (ALT) is greater than five times the upper limit of normal (ULN).^{[5][11]}

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Lack of Hemoglobin Response	Insufficient treatment duration.	A sustained hemoglobin response may take time to manifest. In the Phase 2 study, the mean time to the first ≥ 1.0 g/dL increase in hemoglobin was 4.5 weeks. ^[7] Continue treatment and monitoring as per the study protocol.
Individual patient variability.	Response to Mitapivat can vary between patients. Assess for adherence to the treatment regimen and consider potential underlying factors that may influence response.	
Patient-Reported Fatigue Not Improving Despite Hemoglobin Increase	Subjective nature of fatigue.	Utilize standardized patient-reported outcome measures like the FACIT-Fatigue scale to quantify changes. Improvements in fatigue have been observed and are a key secondary endpoint in clinical trials. ^{[4][12]}
Development of Insomnia, Headache, or Dizziness	Common treatment-emergent adverse events.	These side effects are often initial and may resolve over time. ^{[4][6]} Monitor the patient and manage symptoms as clinically appropriate. Dose reduction is not typically the first line of action for these specific AEs.
Elevated Liver Enzymes	Potential for hepatocellular injury.	As per safety guidelines, interrupt Mitapivat if ALT $> 5\times$ ULN or if other clinically significant increases in liver

tests are observed.[\[5\]](#)[\[11\]](#)
Discontinue treatment if
hepatic injury due to Mitapivat
is suspected.[\[5\]](#)

Acute Hemolysis Upon
Discontinuation

Abrupt cessation of the drug.

Avoid abruptly discontinuing
Mitapivat. A gradual tapering of
the dose is recommended if
treatment needs to be
stopped. Monitor patients for
signs of acute hemolysis
(jaundice, dark urine, fatigue)
during and after
discontinuation.[\[5\]](#)

Data Summary Tables

Table 1: Mitapivat Dosage Regimen in NTDT Thalassemia Clinical Trials

Study Phase	Initial Dose	Dose Escalation	Maintenance Dose	Reference
Phase 2	50 mg BID	To 100 mg BID at Week 6	100 mg BID	[7] [8] [13]
Phase 3 (ENERGIZE)	100 mg BID	N/A	100 mg BID	[9] [14]

Table 2: Efficacy of Mitapivat in the Phase 3 ENERGIZE Study

Endpoint	Mitapivat (n=130)	Placebo (n=64)	p-value	Reference
Hemoglobin Response Rate	42.3%	1.6%	<0.0001	[9]
Mean Change in Hb (Weeks 12-24) in Responders	1.56 g/dL	N/A	N/A	[9]
Improvement in FACIT-Fatigue Score	Statistically Significant	N/A	Statistically Significant	

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in NTDT Thalassemia Studies

Adverse Event	Phase 2 Study (n=20)	Phase 3 ENERGIZE Study (Mitapivat arm, n=130)	Reference
Initial Insomnia	50%	14%	[6][7][15]
Dizziness	30%	Not specified as most common	[6][7]
Headache	25%	22%	[6][7][15]
Nausea	Not specified as most common	12%	[10][15]

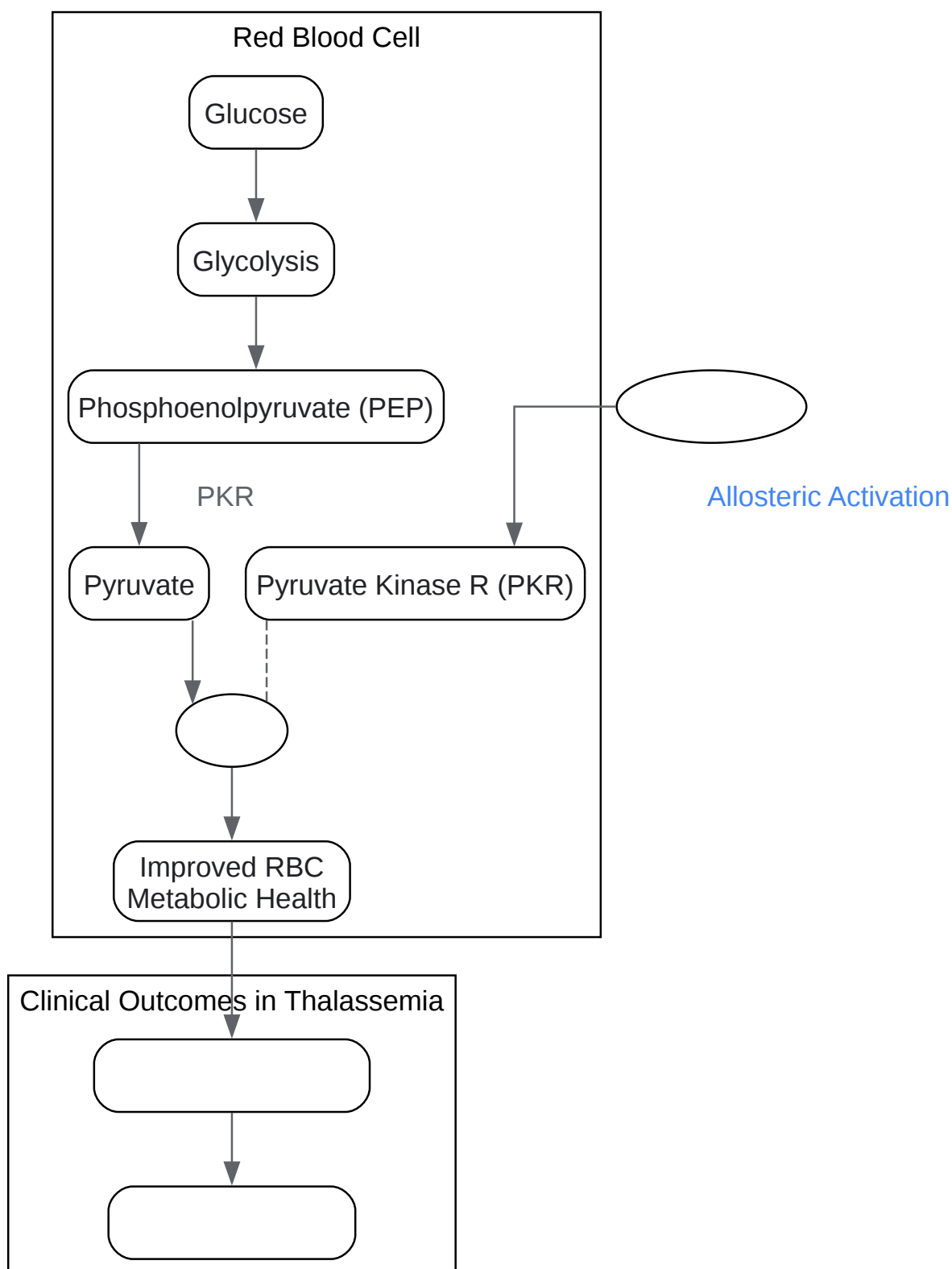
Experimental Protocols

Protocol 1: Monitoring Hemoglobin Response and Safety in a Clinical Trial Setting

- Baseline Assessment:
 - Obtain baseline hemoglobin (Hb) concentration. The inclusion criteria for the Phase 2 and 3 studies required a baseline Hb of ≤ 10 g/dL.[6][9]

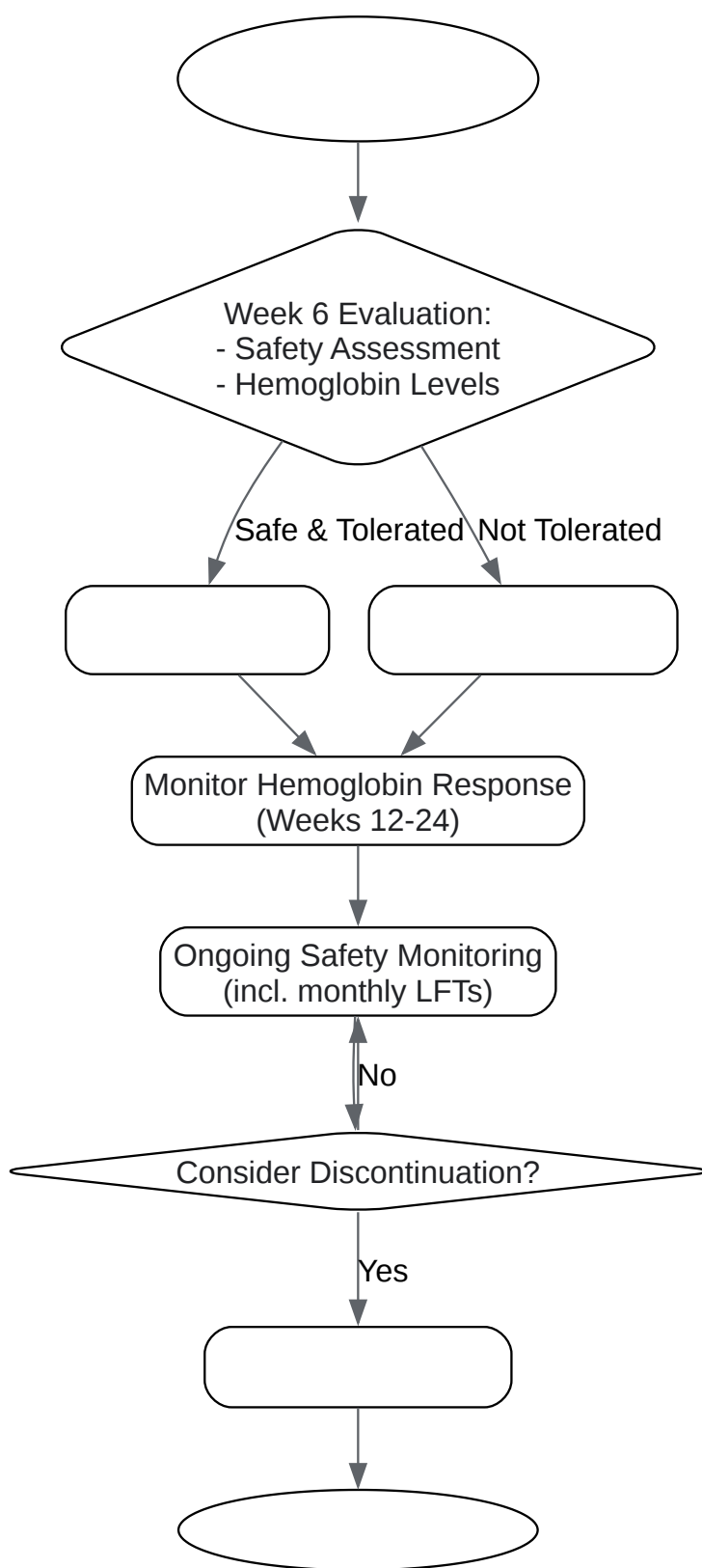
- Perform baseline liver function tests (ALT, AST, bilirubin).[5]
- Administer baseline quality of life and fatigue questionnaires (e.g., FACIT-Fatigue).
- Dosing and Titration:
 - Initiate Mitapivat at 50 mg BID.
 - At week 6, based on safety evaluations and hemoglobin concentrations, increase the dose to 100 mg BID.[7]
- Efficacy Monitoring:
 - Measure hemoglobin concentration at regular intervals (e.g., every 2-4 weeks).
 - The primary endpoint in the ENERGIZE study was the average Hb increase from week 12 to week 24.[9]
- Safety Monitoring:
 - Monitor for adverse events at each study visit.
 - Perform liver function tests monthly for the first 6 months.[5]
 - If a patient needs to discontinue the study, a gradual dose taper is recommended.[5]

Visualizations



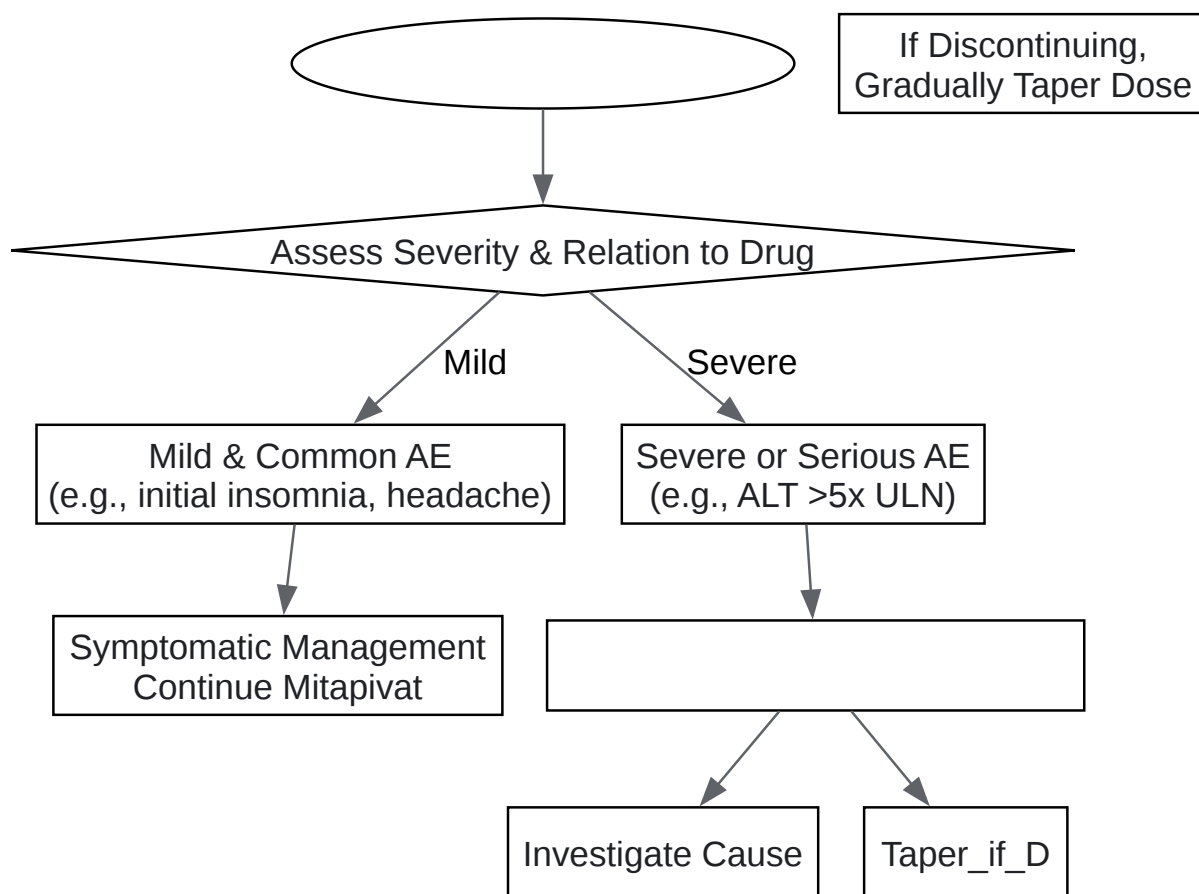
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Caption: Mechanism of action of Mitapivat in a red blood cell.



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Caption: Clinical trial workflow for Mitapivat dose adjustment.



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Caption: Logical workflow for troubleshooting adverse events.

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